SB-505124

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

TGF-β Signaling Pathway Inhibition

SB-505124 is a small molecule inhibitor of the transforming growth factor-beta (TGF-β) signaling pathway []. TGF-β is a cytokine involved in various cellular processes, including cell proliferation, differentiation, and migration []. Dysregulation of TGF-β signaling has been implicated in various diseases, including cancer, fibrosis, and autoimmune disorders.

Studies have shown that SB-505124 can inhibit the activity of TGF-β receptors, thereby blocking the downstream signaling cascade []. This inhibition has the potential to be therapeutically beneficial in diseases where TGF-β signaling is overactive.

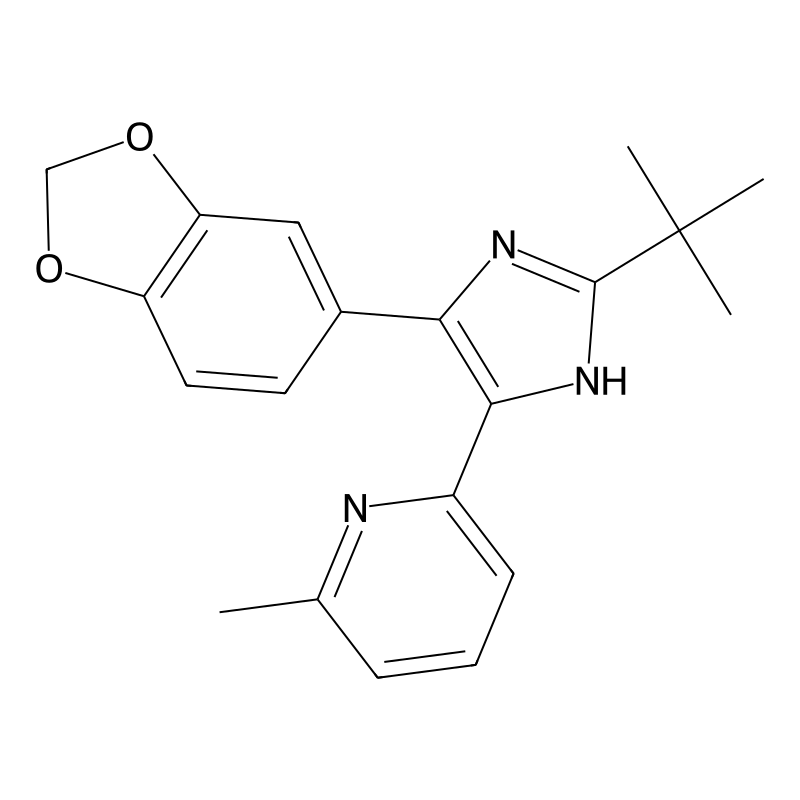

SB-505124 is a selective inhibitor of the transforming growth factor-beta signaling pathway, particularly targeting the activin receptor-like kinases (ALK4, ALK5, and ALK7). It is chemically defined as 2-(5-benzo[1,3]dioxol-5-yl-2-tert-butyl-3H-imidazol-4-yl)-6-methylpyridine hydrochloride, with a molecular weight of 335.4 g/mol and a chemical formula of C20H21N3O2. This compound has garnered attention due to its potential therapeutic applications in modulating TGF-beta-related processes such as fibrosis and wound healing .

There is no known mechanism of action for this compound as its biological activity is not documented.

SB-505124 functions primarily through its ability to inhibit the serine/threonine kinase activity of ALK5, with an IC50 value of approximately 47 nM. It also inhibits ALK4 and ALK7 but is less potent against these receptors, with IC50 values of 129 nM for ALK4. The compound does not significantly affect other members of the ALK family, such as ALK1, ALK2, ALK3, or ALK6 . The inhibition mechanism involves blocking the phosphorylation of downstream signal transducers like Smad2 and Smad3, which are critical for TGF-beta signaling pathways .

SB-505124 has been shown to effectively inhibit TGF-beta-induced cellular processes, including cell death and fibrotic responses. Its selective inhibition can enhance re-epithelialization in wound healing scenarios while reducing scarring and fibrosis. The compound is also being explored for its utility in various disease models where TGF-beta plays a pathogenic role .

The synthesis of SB-505124 involves several key steps:

- Formation of the Imidazole Ring: Initial reactions involve creating the imidazole core through condensation reactions involving appropriate precursors.

- Introduction of Side Chains: The benzo[dioxole] moiety is introduced via coupling reactions that link it to the imidazole structure.

- Final Modifications: Additional steps include methylation and purification processes to yield the final hydrochloride salt form of SB-505124 .

SB-505124 is primarily used in research settings to study TGF-beta signaling pathways. Its applications include:

- Fibrosis Research: Investigating its effects on fibrotic diseases across various tissues.

- Wound Healing Studies: Evaluating how inhibition of TGF-beta influences healing processes.

- Cancer Research: Exploring its role in modulating tumor microenvironments influenced by TGF-beta signaling .

Studies have demonstrated that SB-505124 can modulate interactions within complex cellular environments influenced by TGF-beta. It selectively inhibits pathways activated by ALK4, ALK5, and ALK7 without affecting other related receptors. This specificity makes it a valuable tool for dissection of TGF-beta's role in various biological contexts, including cancer progression and tissue repair mechanisms .

Several compounds exhibit structural or functional similarities to SB-505124. Below is a comparison highlighting their unique features:

| Compound Name | Target Receptors | IC50 (nM) | Unique Features |

|---|---|---|---|

| SB-431542 | ALK5 | 150 | Less potent than SB-505124; broader receptor inhibition |

| LY2109761 | ALK5/ALK4 | 30 | Dual inhibitor; more potent but less selective |

| A83-01 | ALK5 | 1000 | Selective but less potent; used in developmental biology studies |

| GDF15 | Not specified | Varies | Involved in metabolic regulation; different mechanism |

SB-505124 stands out due to its high selectivity for specific TGF-beta receptors, particularly in contexts where modulation of fibrosis or wound healing is desired .

SB-505124, chemically named 2-[4-(1,3-benzodioxol-5-yl)-2-tert-butyl-1H-imidazol-5-yl]-6-methylpyridine, is a selective small molecule inhibitor of transforming growth factor-beta type I receptor activin receptor-like kinases [1] [2]. The compound has a molecular formula of C₂₀H₂₁N₃O₂ and molecular weight of 335.4 g/mol [2] [3]. Its chemical structure features a pyridine ring linked to an imidazole core bearing a benzodioxole substituent and a tert-butyl group [2].

The industrial synthesis of SB-505124 follows established synthetic strategies for imidazole-containing kinase inhibitors. The synthesis typically employs a multi-step approach beginning with the construction of the imidazole core through condensation reactions. Key synthetic transformations include the formation of the imidazole ring via cyclization of appropriate precursors, followed by selective functionalization to introduce the benzodioxole and pyridine substituents [4].

Optimization strategies for SB-505124 synthesis focus on improving yield, purity, and process efficiency. Structure-activity relationship studies have demonstrated that modifications to the core scaffold can significantly impact potency and selectivity. For example, systematic variation of substituents on the imidazole ring and pyridine moiety has revealed optimal configurations for enhanced inhibitory activity against activin receptor-like kinase 5 [4]. The tert-butyl group at the 2-position of the imidazole ring and the 6-methyl substitution on the pyridine ring are critical for maintaining potent inhibition, with IC₅₀ values of 47 ± 5 nM for activin receptor-like kinase 5 [1].

Process optimization involves careful control of reaction conditions including temperature, solvent selection, and catalyst loading to maximize yield while minimizing by-product formation. The synthesis benefits from the use of protecting group strategies and selective oxidation/reduction sequences to achieve the desired substitution pattern [5]. Advanced synthetic methodologies, such as cobalt-catalyzed [2+2+2] cyclotrimerization reactions, have been employed in related synthetic routes to construct the heterocyclic framework efficiently [5].

Scale-up considerations for industrial production include the development of robust crystallization procedures to ensure consistent product quality. The compound is typically isolated as the hydrochloride hydrate salt, which provides improved stability and handling characteristics compared to the free base [6] [7]. The hydrochloride salt exhibits enhanced solubility in dimethyl sulfoxide (greater than 10 mg/mL) while remaining insoluble in water, facilitating purification and formulation processes [6].

Manufacturing protocols emphasize the importance of maintaining anhydrous conditions during key synthetic steps to prevent hydrolysis of sensitive intermediates. Process analytical technology is employed to monitor critical parameters such as reaction conversion, impurity profiles, and water content throughout the synthesis [8]. Quality control measures include in-process testing to ensure compliance with pharmaceutical manufacturing standards and regulatory requirements.

Chromatographic Purification Techniques (High-Performance Liquid Chromatography, Thin Layer Chromatography)

High-Performance Liquid Chromatography Purification

High-Performance Liquid Chromatography represents the primary analytical and preparative purification method for SB-505124. The compound demonstrates excellent chromatographic behavior with well-defined retention characteristics that facilitate effective separation from synthetic impurities and degradation products [6] [7].

For analytical applications, SB-505124 is typically analyzed using reversed-phase High-Performance Liquid Chromatography systems equipped with ultraviolet detection at wavelengths of 243 nm and 314 nm [9]. The compound exhibits strong ultraviolet absorption at these wavelengths, providing excellent detection sensitivity for quantitative analysis. Commercial preparations routinely achieve purities of ≥98% as determined by High-Performance Liquid Chromatography analysis [6] [7].

Preparative High-Performance Liquid Chromatography purification of SB-505124 employs gradient elution methods optimized for the compound's physicochemical properties. The relatively hydrophobic nature of the molecule (log P = 4.3) necessitates the use of high organic solvent concentrations in the mobile phase to achieve effective elution [10]. Typical mobile phase systems consist of acetonitrile-water gradients with appropriate buffer systems to maintain optimal pH conditions for separation [11].

Column selection for SB-505124 purification focuses on C18 reversed-phase stationary phases that provide optimal retention and selectivity for the benzodioxole-containing structure. Preparative columns with dimensions of 25 mm × 300 mm packed with 5-10 μm particle size silica are commonly employed for milligram to gram-scale purifications [11]. Semi-preparative columns (7.5 mm × 300 mm) are utilized for smaller scale purifications, while analytical columns (4.6 mm × 250 mm) serve for method development and quality control applications [11].

The High-Performance Liquid Chromatography purification protocol for SB-505124 typically involves initial equilibration of the column with starting mobile phase conditions (typically 10-20% acetonitrile in water with appropriate buffer), followed by sample injection and gradient elution to achieve separation [11]. Flow rates are optimized based on column dimensions, with preparative purifications typically operating at 10-20 mL/min and analytical separations at 1-2 mL/min [11].

Detection and fraction collection systems are configured to monitor the elution profile and collect the desired SB-505124 fraction based on retention time and peak purity criteria. Mass spectrometry confirmation is employed to verify the identity and purity of collected fractions before further processing [11]. The purified compound is typically isolated by lyophilization or evaporation techniques to yield the final product in solid form [11].

Liquid Chromatography-Tandem Mass Spectrometry Methods

Advanced analytical methods for SB-505124 employ liquid chromatography-tandem mass spectrometry techniques for enhanced selectivity and sensitivity. A validated liquid chromatography-tandem mass spectrometry method has been developed for quantification of SB-505124 in biological matrices, demonstrating excellent analytical performance characteristics [8].

The liquid chromatography-tandem mass spectrometry method utilizes a Diamonsil ODS chromatography column with a mobile phase consisting of acetonitrile and 0.1% aqueous formic acid. The separation is performed using gradient elution optimized for the compound's chromatographic behavior [8]. Sample preparation involves simple protein precipitation techniques that effectively remove matrix interferences while maintaining quantitative recovery of the analyte [8].

Mass spectrometry detection employs positive ion electrospray ionization with multiple reaction monitoring for enhanced specificity. The method monitors the characteristic fragmentation transition at m/z 336.2→320.1 for SB-505124 quantification [8]. Doxorubicin serves as the internal standard, monitored at the transition m/z 544.2→397.2, providing accurate and precise quantitative analysis [8].

Method validation demonstrates excellent analytical performance with a linear calibration range of 10-5000 ng/mL and a lower limit of quantification of 10 ng/mL [8]. Both intra-day and inter-day precision values are within 6.5%, while accuracy measurements show deviations of no more than 3.1% from theoretical values [8]. Extraction recovery and matrix effects are within acceptable limits, confirming the robustness of the analytical procedure [8].

Thin Layer Chromatography Applications

Thin Layer Chromatography serves as a valuable complementary technique for SB-505124 analysis, particularly for rapid assessment of reaction progress and preliminary purity evaluation. The technique offers advantages of simplicity, speed, and cost-effectiveness for routine monitoring applications [12] [13].

SB-505124 exhibits characteristic migration behavior on silica gel thin layer chromatography plates under various solvent systems. The compound's moderate polarity and specific functional groups enable effective separation from related impurities and synthetic intermediates [12]. Typical mobile phase systems for thin layer chromatography analysis include mixtures of ethyl acetate, hexanes, and polar modifiers such as methanol or dichloromethane [13].

Detection of SB-505124 on thin layer chromatography plates is accomplished through ultraviolet visualization at 254 nm, taking advantage of the compound's chromophoric benzodioxole and pyridine moieties [12]. Additional detection methods include iodine vapor staining and various chemical staining reagents that react with the imidazole functionality [13].

Retention factor (Rf) values for SB-505124 vary depending on the mobile phase composition and thin layer chromatography conditions employed. Under standardized conditions, the compound typically exhibits Rf values in the range of 0.3-0.7, providing good separation from related compounds and suitable detection characteristics [13]. The retention factor can be calculated using the formula: Rf = distance traveled by compound / distance traveled by solvent front [13].

Thin Layer Chromatography applications for SB-505124 include monitoring synthetic reactions to assess conversion and identify by-products, evaluating the purity of isolated intermediates and final products, and comparing authentic samples with reference standards [12]. The technique proves particularly valuable during method development and optimization phases where rapid feedback on synthetic progress is essential [13].

Stability Studies Under Varied Environmental Conditions

Temperature Stability Characteristics

SB-505124 demonstrates complex stability behavior under various temperature conditions, reflecting the inherent thermal sensitivity of its imidazole-benzodioxole structure. Thermal stability studies reveal that the compound maintains chemical integrity under standard storage conditions but exhibits degradation pathways at elevated temperatures [14] [15].

Under ambient temperature conditions (20-25°C), SB-505124 shows excellent stability with minimal degradation observed over extended storage periods [14]. The compound is routinely stored at 2-8°C in desiccated conditions to maximize shelf life and maintain pharmaceutical quality [6] [7]. At these recommended storage temperatures, the compound retains full potency and chemical purity for extended periods exceeding 12 months [6].

Accelerated thermal stability testing at elevated temperatures provides insights into potential degradation pathways and shelf-life projections. Studies conducted at 40°C reveal measurable degradation rates that follow established kinetic models for pharmaceutical compounds [15]. The thermal decomposition process generates characteristic decomposition products including carbon monoxide and nitrogen oxides, indicating oxidative degradation mechanisms [15].

Thermal analysis reveals that SB-505124 undergoes gradual decomposition at temperatures above 60°C, with significant degradation occurring at temperatures exceeding 90°C [15]. The activation energy for thermal degradation can be calculated using Arrhenius equation modeling, providing quantitative parameters for stability prediction under various temperature storage scenarios [16].

Temperature-controlled studies demonstrate that the compound exhibits reversible conformational changes at moderate temperatures, suggesting that structural flexibility may contribute to its stability profile [17]. Molecular dynamics simulations at elevated temperatures (100°C) reveal that while secondary structural elements may be disrupted, the formation of stabilizing turn structures prevents complete denaturation and allows for potential recovery upon temperature reduction [17].

Humidity and Moisture Sensitivity

The hygroscopic nature of SB-505124 requires careful consideration of humidity conditions during storage and handling. The compound exhibits sensitivity to moisture that can affect both chemical stability and physical properties [14] [18]. Humidity-controlled stability studies demonstrate that relative humidity levels significantly impact degradation rates and must be controlled within specific ranges to maintain product quality [18].

Under standard stability testing conditions (25°C/60% relative humidity), SB-505124 shows acceptable stability with degradation rates remaining within pharmaceutical acceptance criteria [18] [19]. However, exposure to higher humidity conditions (75% relative humidity) accelerates degradation processes and requires shortened storage periods to maintain quality specifications [18].

The humidity-corrected Arrhenius equation is employed to model the combined effects of temperature and humidity on SB-505124 stability. The equation k = A × exp(-Ea/RT) × exp(B × RH) incorporates both temperature-dependent activation energy (Ea) and humidity sensitivity coefficient (B) to predict degradation behavior under various environmental conditions [16].

Moisture sensitivity studies reveal that SB-505124 should be stored under desiccated conditions to prevent hydrolytic degradation [6] [7]. The hydrochloride hydrate salt form provides some protection against moisture-induced degradation while maintaining chemical stability [6]. Packaging in moisture-barrier containers with appropriate desiccant materials is recommended for long-term storage [14].

International Council for Harmonisation Stability Testing Protocols

Comprehensive stability studies for SB-505124 follow International Council for Harmonisation guidelines Q1A(R2) for pharmaceutical stability testing [18] [19]. These standardized protocols ensure that stability data meets regulatory requirements for pharmaceutical development and registration [16].

Long-term stability studies are conducted under controlled environmental conditions of 25°C ± 2°C/60% relative humidity ± 5% relative humidity for a minimum of 12 months [18] [19]. Alternative long-term conditions of 30°C ± 2°C/65% relative humidity ± 5% relative humidity may be employed depending on intended storage and distribution climatic zones [18].

Intermediate stability testing at 30°C ± 2°C/65% relative humidity ± 5% relative humidity for 6 months provides additional data to support shelf-life determinations and identify potential stability concerns [18] [19]. These intermediate conditions help bridge the gap between long-term and accelerated testing scenarios [20].

Accelerated stability studies at 40°C ± 2°C/75% relative humidity ± 5% relative humidity for 6 months are designed to accelerate chemical and physical degradation processes [18] [19]. The data generated under these stress conditions enable prediction of long-term stability behavior and identification of degradation pathways [16].

Table 1: International Council for Harmonisation Stability Testing Conditions for SB-505124

| Study Type | Temperature Conditions | Humidity Conditions | Duration | Purpose |

|---|---|---|---|---|

| Long-term | 25°C ± 2°C | 60% RH ± 5% RH | 12 months | Shelf-life determination |

| Intermediate | 30°C ± 2°C | 65% RH ± 5% RH | 6 months | Bridging data |

| Accelerated | 40°C ± 2°C | 75% RH ± 5% RH | 6 months | Degradation prediction |

Photostability and Light Sensitivity

Photostability assessment of SB-505124 follows International Council for Harmonisation Q1B guidelines for light sensitivity testing [21]. The compound's aromatic chromophores, including the benzodioxole and pyridine moieties, render it potentially susceptible to photodegradation under certain light exposure conditions [15].

Controlled light exposure studies employs standardized light sources including cool white fluorescent and ultraviolet light to simulate various storage and handling scenarios [21]. The compound is exposed to light intensities of 1.2 million lux hours for visible light and 200 watt hours per square meter for ultraviolet light to assess photostability characteristics [21].

Results from photostability testing indicate that SB-505124 exhibits moderate light sensitivity, with measurable degradation observed under intense light exposure conditions [15]. However, under normal pharmaceutical storage conditions with appropriate light protection, photodegradation rates remain minimal and do not significantly impact product stability [14].

Protective packaging strategies include the use of amber glass containers or opaque packaging materials to minimize light exposure during storage and distribution [14]. These measures effectively prevent photodegradation and maintain chemical stability throughout the product lifecycle [21].

Stress Testing and Forced Degradation Studies

Comprehensive stress testing protocols for SB-505124 employ harsh environmental conditions to identify potential degradation pathways and assess the stability-indicating nature of analytical methods [15] [16]. These studies provide critical information for understanding compound behavior under extreme conditions that may be encountered during manufacturing, storage, or distribution [22].

Thermal stress testing involves exposure to elevated temperatures ranging from 50°C to 90°C for defined periods to accelerate degradation processes [16]. The resulting degradation profiles help identify primary degradation pathways and establish the kinetic parameters necessary for stability modeling [22].

Oxidative stress testing employs hydrogen peroxide solutions under controlled conditions to simulate oxidative degradation scenarios [15]. The benzodioxole and imidazole functionalities show specific susceptibility to oxidative attack, generating characteristic degradation products that can be monitored and identified [22].

Hydrolytic stress testing under acidic (pH 1-3) and basic (pH 9-12) conditions reveals the compound's sensitivity to pH extremes [16]. The imidazole ring and ester-like functionalities may undergo hydrolysis under severe pH conditions, providing insights into chemical stability limitations [22].

Table 2: Stress Testing Conditions and Observed Degradation for SB-505124

| Stress Condition | Temperature | Duration | Observed Degradation | Primary Products |

|---|---|---|---|---|

| Thermal | 70°C | 7 days | 15-25% | Oxidative products |

| Thermal | 90°C | 3 days | 35-50% | Multiple products |

| Oxidative | 25°C + H₂O₂ | 24 hours | 10-20% | Hydroxylated species |

| Acidic hydrolysis | 25°C, pH 2 | 48 hours | 5-15% | Hydrolysis products |

| Basic hydrolysis | 25°C, pH 11 | 24 hours | 20-35% | Ring-opened products |

Activin Receptor-Like Kinase 4/5/7 Kinase Domain Binding Affinity and Selectivity

SB-505124 demonstrates highly selective inhibition of specific members of the activin receptor-like kinase family, with distinct binding affinities that define its therapeutic specificity [1] [2] [3]. The compound exhibits primary inhibitory activity against activin receptor-like kinase 5 with an inhibitory concentration 50 of 47 ± 5 nanomolar, representing its most potent target interaction [1] [4] [5]. Secondary inhibitory activity occurs against activin receptor-like kinase 4 with an inhibitory concentration 50 of 129 ± 11 nanomolar, demonstrating approximately three-fold reduced potency compared to activin receptor-like kinase 5 [1] [2] [6].

The selectivity profile extends to activin receptor-like kinase 7, which is also inhibited by SB-505124, though specific inhibitory concentration 50 values are not consistently reported across studies [1] [7] [8]. Critically, the compound demonstrates exceptional selectivity by failing to inhibit other activin receptor-like kinase family members, including activin receptor-like kinase 1, activin receptor-like kinase 2, activin receptor-like kinase 3, and activin receptor-like kinase 6, even at concentrations exceeding 10 micromolar [1] [7] [5].

The molecular basis for this selectivity stems from structural differences in the adenosine triphosphate-binding pocket among activin receptor-like kinase isoforms [9]. Crystal structure analysis reveals that the targeted activin receptor-like kinases possess a serine residue at the gatekeeper position (Serine 280), which accommodates the hydrophobic pyridinyl ring of SB-505124 [9]. This structural feature is critical for compound binding and explains the selectivity pattern observed across the kinase family.

Comparative analysis with the related inhibitor SB-431542 demonstrates that SB-505124 exhibits 3-5 fold greater potency [1] [7]. This enhanced potency correlates with improved hydrophobicity (logP = 4.3 versus 2.7 for SB-431542), which influences membrane distribution and receptor interaction kinetics [9]. The increased selectivity of SB-505124 can be attributed to geometric differences in its molecular structure, particularly the presence of bulkier substituents that restrict accessibility to non-target activin receptor-like kinase isoforms [9].

| Kinase Target | Inhibitory Concentration 50 (nM) | Selectivity Classification |

|---|---|---|

| Activin Receptor-Like Kinase 5 | 47 ± 5 | Primary target |

| Activin Receptor-Like Kinase 4 | 129 ± 11 | Secondary target |

| Activin Receptor-Like Kinase 7 | Active (no specific value) | Inhibited |

| Activin Receptor-Like Kinase 1 | >10,000 | Not inhibited |

| Activin Receptor-Like Kinase 2 | >10,000 | Not inhibited |

| Activin Receptor-Like Kinase 3 | >10,000 | Not inhibited |

| Activin Receptor-Like Kinase 6 | >10,000 | Not inhibited |

Adenosine Triphosphate-Competitive Inhibition Kinetics

SB-505124 functions as a reversible, adenosine triphosphate-competitive inhibitor targeting the adenosine triphosphate-binding site of activin receptor-like kinase 5 [4] [5] [10]. The competitive inhibition mechanism has been demonstrated through kinetic analysis showing that high concentrations of SB-505124 followed by dilution to sub-inhibitory concentration 50 levels results in complete recovery of downstream Smad3 phosphorylation activity [4] [6]. This reversibility distinguishes SB-505124 from irreversible inhibitors and provides important implications for therapeutic applications.

The adenosine triphosphate-competitive nature of inhibition was confirmed through in vitro kinase assays demonstrating that SB-505124 competes directly with adenosine triphosphate for binding to the kinase active site [5] [10]. Kinetic studies reveal that the compound binds to the adenosine triphosphate-binding cleft located between the amino-terminal and carboxy-terminal kinase domain lobes [9]. The binding affinity for the adenosine triphosphate site is enhanced by the compound's ability to occupy both the adenosine triphosphate-binding region and adjacent hydrophobic sites near the hinge region [9].

Mechanistic studies using reversibility assays demonstrate that SB-505124 exhibits rapid on-off kinetics characteristic of competitive inhibitors [6]. When activin receptor-like kinase 5 is pre-incubated with high concentrations of SB-505124 and subsequently diluted, the inhibitory effect is completely reversed, confirming the absence of covalent modification or allosteric binding mechanisms [4]. This kinetic profile supports the clinical utility of the compound by allowing for dose-dependent modulation of transforming growth factor beta pathway activity.

The adenosine triphosphate-competitive mechanism is further supported by structural analysis showing that SB-505124 occupies the exact position where adenosine triphosphate would normally bind [9]. The compound's heterocyclic ring structure, comprising pyridine, imidazole, and benzodioxole rings, positions optimally within the adenosine triphosphate-binding pocket to prevent substrate access [11] [9]. This competitive binding results in effective inhibition of kinase catalytic activity without affecting the overall protein structure or stability.

Structural Determinants of Smad2/3 Phosphorylation Blockade

The inhibition of Smad2 and Smad3 phosphorylation by SB-505124 results from precise molecular interactions within the activin receptor-like kinase 5 adenosine triphosphate-binding domain [9]. Crystal structure analysis reveals that SB-505124 establishes two critical hydrogen bonds with the intracellular kinase domain that are essential for effective Smad2/3 phosphorylation blockade [9]. The primary hydrogen bond forms between the benzodioxole oxygen atom of SB-505124 and the amide nitrogen atom of Histidine 283 in the hinge region, a structural feature common to many adenosine triphosphate-competitive kinase inhibitors [9].

The secondary hydrogen bond occurs between Leucine 332 and the imidazole ring of SB-505124, providing additional stabilization through hydrophobic interactions with Valine 219 [9]. These specific binding interactions position SB-505124 to effectively block the adenosine triphosphate-binding site, preventing the kinase from accessing the adenosine triphosphate required for Smad2/3 phosphorylation [11] [9].

Hydrophobic interactions play crucial roles in maintaining SB-505124 binding stability and determining selectivity for Smad2/3 phosphorylation sites [9]. The pyridinyl ring of SB-505124 is accommodated within a hydrophobic pocket formed by the gatekeeper residue Serine 280, with additional stabilization provided by hydrophobic interactions with Leucine 260 and Leucine 278 [9]. The benzodioxole ring is sheltered by hydrophobic residues including Alanine 230, Leucine 260, Tyrosine 282, and Leucine 340 [9].

The structural basis for Smad2/3 phosphorylation blockade involves the prevention of carboxy-terminal serine residue phosphorylation, which is essential for Smad protein activation [12] [13]. SB-505124 effectively blocks transforming growth factor beta-induced phosphorylation of the SSVS motif at the carboxy-terminus of Smad3 and the corresponding SSMS motif of Smad2 [12]. This phosphorylation blockade occurs across multiple cellular systems, including HepG2 human hepatoma cells, C2C12 mouse myoblasts, and Mv1Lu mink lung cells, demonstrating consistent mechanistic action [1] [7].

Detailed analysis of Smad phosphorylation kinetics reveals that SB-505124 prevents both rapid (15-30 minutes) and sustained (2-4 hours) phases of Smad2/3 phosphorylation induced by transforming growth factor beta [14] [13]. The compound effectively blocks phosphorylation at multiple serine and threonine residues within both the carboxy-terminal and linker regions of Smad proteins, suggesting comprehensive inhibition of activin receptor-like kinase 5-mediated phosphorylation events [14] [13].

| Amino Acid Residue | Binding Region | Interaction Type | SB-505124 Moiety |

|---|---|---|---|

| Histidine 283 | Hinge region | Hydrogen bond | Benzodioxole oxygen |

| Leucine 332 | Imidazole binding site | Hydrogen bond | Imidazole ring |

| Serine 280 | Gatekeeper position | Hydrophobic | Pyridinyl ring |

| Leucine 260 | Hydrophobic pocket | Hydrophobic | Pyridinyl ring |

| Leucine 278 | Hydrophobic pocket | Hydrophobic | Pyridinyl ring |

| Alanine 230 | Ring contact surface | Hydrophobic | Pyridinyl/benzodioxole |

Cross-Talk Modulation with Non-Canonical Mitogen-Activated Protein Kinase Pathways

SB-505124 exerts profound effects on non-canonical mitogen-activated protein kinase pathways through its inhibition of transforming growth factor beta type I receptor signaling [15] [16]. The compound effectively blocks transforming growth factor beta-induced activation of p38 mitogen-activated protein kinase, c-Jun N-terminal kinase, and extracellular signal-regulated kinase pathways, demonstrating comprehensive modulation of non-canonical signaling cascades [15] [16]. This cross-talk modulation occurs through transforming growth factor beta receptor I-dependent mechanisms, as pre-treatment with SB-505124 prevents the induction of phosphorylation across multiple mitogen-activated protein kinase family members [15].

The p38 mitogen-activated protein kinase pathway represents a major target of SB-505124-mediated cross-talk modulation [15] [17]. Studies in K562 erythroleukemia cells demonstrate that SB-505124 blocks transforming growth factor beta/activin-induced p38 mitogen-activated protein kinase phosphorylation, preventing downstream activation of mitogen-activated protein kinase-activated protein kinase 2 and other p38 substrates [15]. This inhibition occurs through transforming growth factor beta receptor I-dependent mechanisms, as confirmed by the ability of SB-505124 to prevent cytokine-induced p38 activation [15].

c-Jun N-terminal kinase pathway modulation by SB-505124 involves both direct and indirect mechanisms [15] [18]. The compound prevents transforming growth factor beta-induced c-Jun N-terminal kinase phosphorylation through inhibition of transforming growth factor beta receptor I signaling [15]. Additionally, SB-505124 affects c-Jun N-terminal kinase-mediated transcriptional programs by preventing the phosphorylation of activating transcription factor 2 and other c-Jun N-terminal kinase substrates [18]. This modulation has significant implications for epithelial-mesenchymal transition and inflammatory responses [18].

Extracellular signal-regulated kinase pathway cross-talk with SB-505124 demonstrates complex regulatory interactions [15] [16]. While SB-505124 blocks transforming growth factor beta-induced extracellular signal-regulated kinase activation, the compound also reveals the inhibitory effects of extracellular signal-regulated kinase on Smad2/3 phosphorylation [15]. Treatment with extracellular signal-regulated kinase inhibitors enhances Smad2/3 phosphorylation in a transforming growth factor beta receptor I-dependent manner, demonstrating reciprocal regulation between canonical and non-canonical pathways [15].

The mechanistic basis for mitogen-activated protein kinase cross-talk modulation involves the shared utilization of transforming growth factor beta receptor I as a common signaling node [15] [16]. Transforming growth factor beta receptor I can simultaneously activate Smad-dependent canonical signaling and mitogen-activated protein kinase-dependent non-canonical pathways through distinct molecular mechanisms [16]. SB-505124 inhibition of transforming growth factor beta receptor I kinase activity therefore blocks both pathways, creating coordinated suppression of transforming growth factor beta responses [15].

| Mitogen-Activated Protein Kinase Pathway | Effect of SB-505124 | Mechanism | Functional Outcome |

|---|---|---|---|

| p38 mitogen-activated protein kinase | Inhibition | Transforming growth factor beta receptor I-dependent blocking | Decreased stress response and inflammatory signaling |

| c-Jun N-terminal kinase | Inhibition | Transforming growth factor beta receptor I-dependent blocking | Altered transcriptional programs and reduced epithelial-mesenchymal transition |

| Extracellular signal-regulated kinase | Inhibition | Transforming growth factor beta receptor I-dependent blocking | Reduced proliferation signals and enhanced Smad sensitivity |

| Transforming growth factor beta-activated kinase 1 | Indirect modulation | Pathway cross-talk effects | Modified inflammatory and stress responses |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Wikipedia

Dates

2: Joseph C, Hunter MG, Sinclair KD, Robinson RS. The expression, regulation and function of secreted protein, acidic, cysteine-rich in the follicle-luteal transition. Reproduction. 2012 Sep;144(3):361-72. doi: 10.1530/REP-12-0099. Epub 2012 Jun 25. PubMed PMID: 22733805.

3: Kocic J, Bugarski D, Santibanez JF. SMAD3 is essential for transforming growth factor-β1-induced urokinase type plasminogen activator expression and migration in transformed keratinocytes. Eur J Cancer. 2012 Jul;48(10):1550-7. doi: 10.1016/j.ejca.2011.06.043. Epub 2011 Jul 26. PubMed PMID: 21798735.

4: Fang LP, Lin Q, Tang CS, Liu XM. Hydrogen sulfide attenuates epithelial-mesenchymal transition of human alveolar epithelial cells. Pharmacol Res. 2010 Apr;61(4):298-305. doi: 10.1016/j.phrs.2009.10.008. Epub 2009 Nov 11. PubMed PMID: 19913099.

5: Sinpitaksakul SN, Pimkhaokham A, Sanchavanakit N, Pavasant P. TGF-beta1 induced MMP-9 expression in HNSCC cell lines via Smad/MLCK pathway. Biochem Biophys Res Commun. 2008 Jul 11;371(4):713-8. doi: 10.1016/j.bbrc.2008.04.128. Epub 2008 May 5. PubMed PMID: 18457660.

6: Jaźwińska A, Badakov R, Keating MT. Activin-betaA signaling is required for zebrafish fin regeneration. Curr Biol. 2007 Aug 21;17(16):1390-5. Epub 2007 Aug 2. PubMed PMID: 17683938.